

Structure-Activity Relationship of 6-Substituted-3(2H)-Pyridazinone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3(2H)-Pyridazinone, 6-(aminomethyl)-

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The 3(2H)-pyridazinone core is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-3(2H)-pyridazinone derivatives, focusing on their anti-inflammatory, analgesic, cardiovascular, and anticancer properties. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.

Comparative Biological Activity Data

The following tables summarize the in vitro and in vivo activities of various 6-substituted-3(2H)-pyridazinone derivatives, highlighting the influence of different substituents on their biological effects.

Table 1: Anti-inflammatory and Analgesic Activity

Compound ID	6-Substituent	2-Substituent	Target	IC50/EC50	In Vivo Activity (Model)	Reference
1	4-Methoxyphenyl	-H	COX-2	15.56 nM	Superior to indomethacin (Carrageenan-induced rat paw edema)	[1]
2	3,4-Dimethoxyphenyl	-H	COX-2	19.77 nM	Superior to indomethacin (Carrageenan-induced rat paw edema)	[1]
3	4-Fluorophenyl	-H	COX-2	17.21 nM	Not specified	[1]
4	4-Chlorophenyl	-H	COX-2	18.93 nM	Not specified	[1]
5	4-Acylaminophenyl	Phenyl	Inodilating Agent	Not specified	Potent inodilatory properties	[2]
6	Phenyl	2-acetyl-2-(p-substituted benzal) hydrazone	Analgesic	Not specified	More potent than aspirin and indomethacin	[2]
7	3,5-dimethyl-4-	Acetic acid	Analgesic/Anti-	Not specified	Potent activity	[2]

chloro-1-
pyrazolylinflammato
ry**Table 2: Cardiovascular Activity**

Compound ID	6-Substituent	2-Substituent	Target/Activity	EC50/IC50	In Vivo/In Vitro Model	Reference
8	4-Substituted phenyl	-H	Vasorelaxant	Lower than hydralazine	Aortic vasorelaxation	[3]
9	4-Carboxymethoxyphenyl	Amide derivatives	Vasodilator	0.051 μ M	Not specified	[4]
10	Aryl	N,O-dibenzyl	Vasodilator /Antiplatelet	35.3 μ M	Not specified	[4]
11	Fluoroaryl	-H	Vasorelaxant	Not specified	Not specified	[4]
12	4-Methanesulfonamidophenyl	Phenyl (4,5-dihydro)	Inodilator	Not specified	Significant inodilatory properties	[2]

Table 3: Enzyme Inhibitory Activity

Compound ID	6-Substituent	Target Enzyme	IC50	Selectivity	Reference
13	Aryl or pyridyl (via ethenyl spacer)	COX-2	15.56-19.77 nM	SI: 24-38 (1.4-2.2 fold higher than celecoxib)	[1]
14	4-(5-methoxy-1H-indol-3-yl)	PDE4B	Promising activity	Selective for PDE4B	[5]
15	4-(3-methoxy/3-trifluoromethylphenyl)piperazine-1-yl/morpholino	MAO-B	Not specified	Selective	[6]
16	Benzocinnoline derivative	STAT3	Promising inhibitor	Not specified	[7]
17	Triazole substituted	Acetylcholinesterase (AChE)	Ki: 2.35 ± 0.18 µM	Not specified	[8]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used in the evaluation of 6-substituted-3(2H)-pyridazinone derivatives.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the selective inhibition of COX isoforms. The general procedure involves:

- Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

- Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl) containing a cofactor like hematin.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
- Quantification: The formation of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).^[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model to assess acute inflammation. The protocol is as follows:

- Animal Model: Wistar rats are typically used.
- Compound Administration: The test compounds, a standard drug (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
- Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat.
- Measurement of Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.^[1]

In Vitro Vasorelaxant Activity Assay

This assay measures the ability of a compound to relax pre-constricted blood vessels.

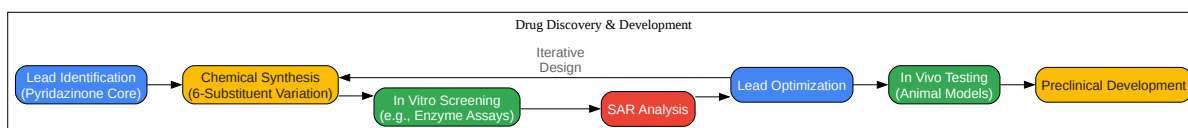
- Tissue Preparation: Thoracic aortic rings are isolated from rats (e.g., Wistar rats) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit

solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

- Contraction: The aortic rings are pre-constricted with a vasoconstrictor agent like phenylephrine or potassium chloride.
- Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
- Measurement: The changes in tension are recorded using an isometric force transducer.
- Data Analysis: The vasorelaxant effect is expressed as a percentage of the pre-contraction. EC₅₀ values are determined from the concentration-response curves.^{[3][4]}

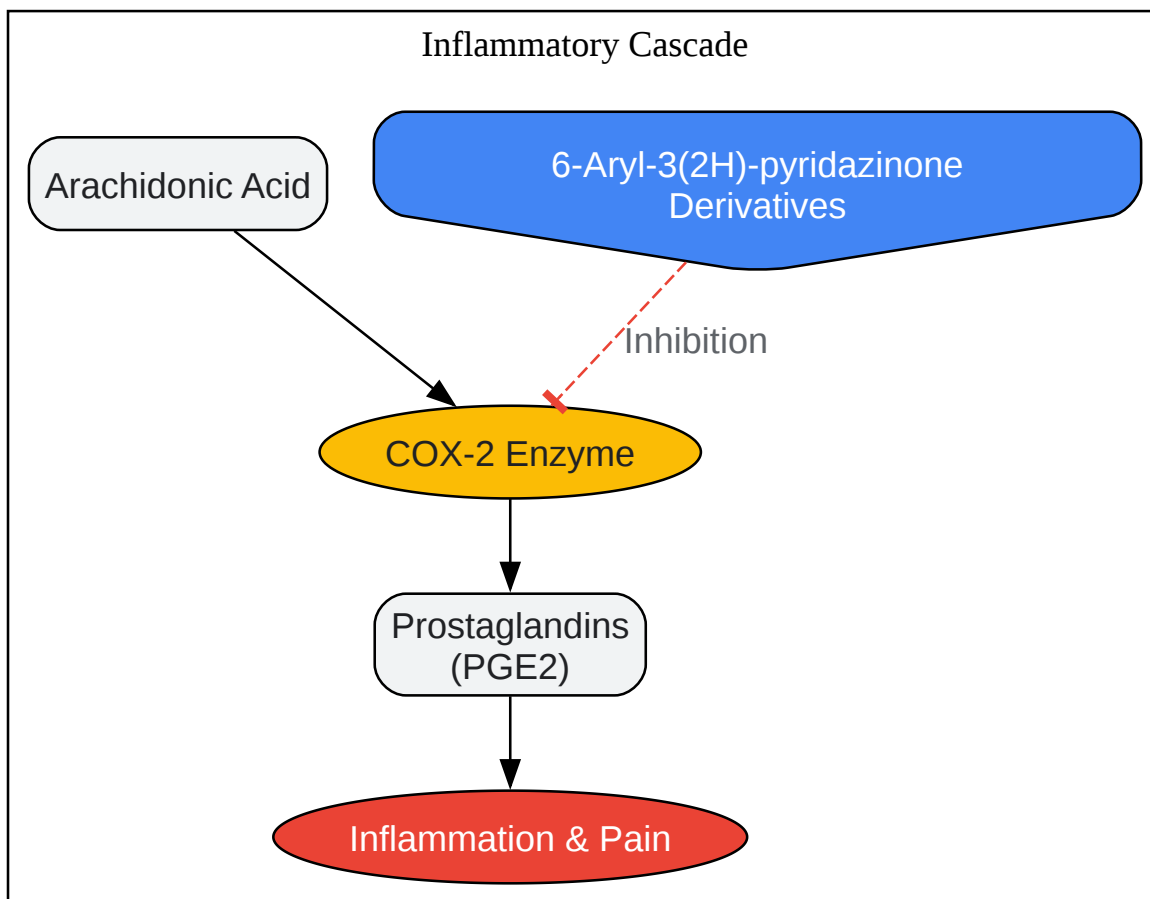
Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the SAR of 6-substituted-3(2H)-pyridazinone derivatives.



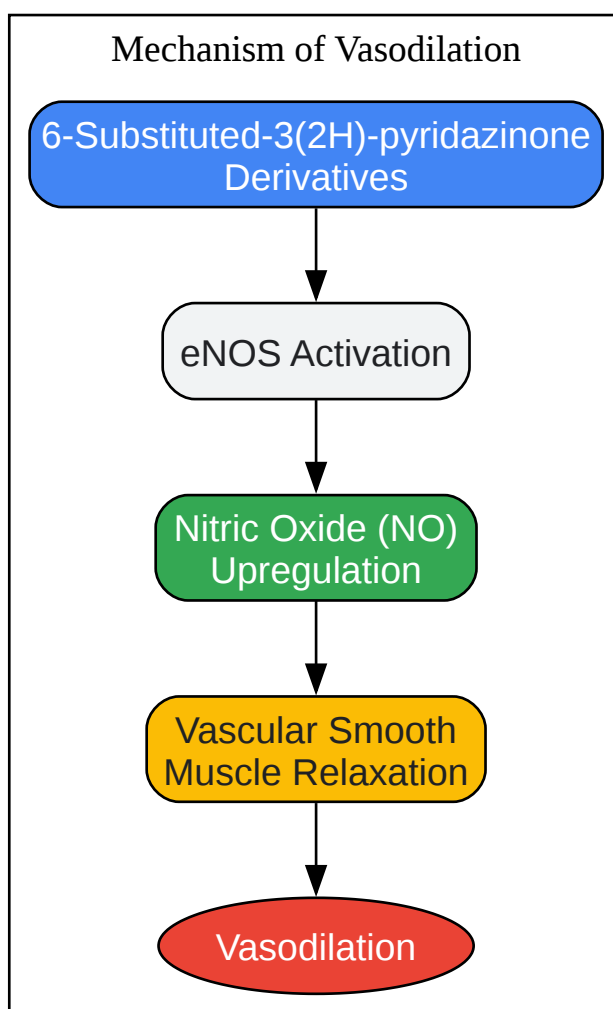
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Caption: A typical workflow for the discovery and development of novel 6-substituted-3(2H)-pyridazinone derivatives.



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Caption: The inhibitory mechanism of 6-aryl-3(2H)-pyridazinone derivatives on the COX-2 pathway in inflammation.



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Caption: A proposed signaling pathway for the vasodilatory effects of certain 6-substituted-3(2H)-pyridazinone derivatives.[3]

This guide provides a snapshot of the extensive research on 6-substituted-3(2H)-pyridazinone derivatives. The presented data and pathways illustrate the importance of the substituent at the 6-position in determining the pharmacological profile of these compounds, offering a valuable resource for the design of new and more potent therapeutic agents.

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